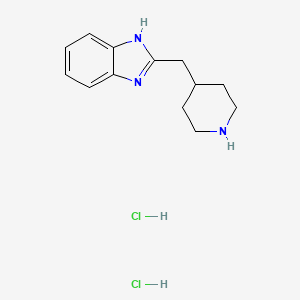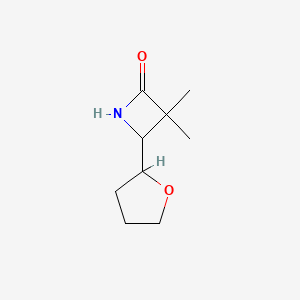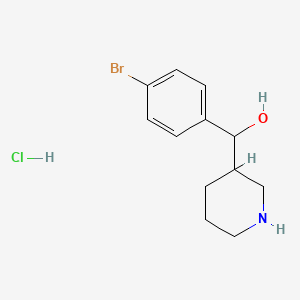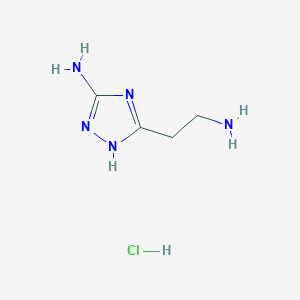
Methyl-3-oxo-1,2,3,4-tetrahydroisochinolin-4-carboxylat
Übersicht
Beschreibung
“Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate” is a chemical compound . It is a derivative of 1,2,3,4-tetrahydroisoquinoline (THIQ), which is an important structural motif of various natural products and therapeutic lead compounds . THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds .
Synthesis Analysis
The synthesis of THIQ derivatives has garnered significant attention in recent years . Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles have been explored .Chemical Reactions Analysis
The C(1)-functionalization of 1,2,3,4-tetrahydroisoquinolines has been achieved through various multicomponent reactions . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Wissenschaftliche Forschungsanwendungen
Forschung zu neurodegenerativen Erkrankungen
Isochinolin-Alkaloide, einschließlich Derivaten des Tetrahydroisochinolins, haben vielfältige biologische Aktivitäten gegen neurodegenerative Erkrankungen gezeigt . Methyl-3-oxo-tetrahydroisochinolincarboxylate können zur Synthese von Verbindungen verwendet werden, die möglicherweise Pfade hemmen oder modulieren, die an Krankheiten wie Alzheimer und Parkinson beteiligt sind, und so eine Grundlage für die Entwicklung neuer therapeutischer Wirkstoffe bieten.
Entwicklung von antimikrobiellen Wirkstoffen
Die strukturellen Analoga des Tetrahydroisochinolins haben eine potente biologische Aktivität gegen verschiedene infektiöse Krankheitserreger gezeigt . Die Forschung zu Methyl-3-oxo-tetrahydroisochinolincarboxylaten könnte zur Entdeckung neuer antimikrobieller Wirkstoffe führen, die zur Behandlung resistenter Bakterienstämme und anderer Mikroorganismen eingesetzt werden können.
Synthese von natürlichen und nicht-natürlichen Verbindungen
Der Tetrahydroisochinolin-Kern ist ein "privilegiertes Gerüst", das in verschiedenen natürlichen und nicht-natürlichen Verbindungen mit faszinierenden biologischen Eigenschaften vorkommt . Methyl-3-oxo-tetrahydroisochinolincarboxylate dienen als Vorläufer für die Synthese einer großen Bandbreite an Alkaloiden und bioaktiven Molekülen und erweitern so das Repertoire an verfügbaren pharmakologisch aktiven Verbindungen.
Entzündungshemmende und analgetische Forschung
N-Benzyl-Tetrahydroisochinolin-Derivate sind bekanntlich als antineuroinflammatorische Wirkstoffe . Die Forschung zu Methyl-3-oxo-tetrahydroisochinolincarboxylaten könnte zur Entwicklung neuer entzündungshemmender und analgetischer Medikamente führen, die möglicherweise Linderung bei chronischen Schmerzen und Entzündungszuständen bieten.
Asymmetrische Katalyse
Tetrahydroisochinolin-Derivate haben breite Anwendung in der asymmetrischen Katalyse als chirale Gerüste . Die Untersuchung und Verwendung von Methyl-3-oxo-tetrahydroisochinolincarboxylaten in der asymmetrischen Synthese könnte die Effizienz und Selektivität chemischer Reaktionen verbessern, was für die Produktion enantiomerenreiner Arzneimittel entscheidend ist.
Wirkmechanismus
Target of Action
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is a derivative of 1,2,3,4-tetrahydroisoquinolines (THIQ), a large group of natural products known for their diverse biological activities . The primary targets of THIQ-based compounds are various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq-based compounds exert their effects through their interaction with the targets mentioned above
Biochemical Pathways
Thiq-based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Action Environment
It is known that the synthesis of thiq derivatives involves various new and environmentally friendly methods
Biochemische Analyse
Biochemical Properties
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) enzymes, which are involved in the metabolism of neurotransmitters. The interaction with MAO can lead to the inhibition of the enzyme’s activity, thereby affecting the levels of neurotransmitters in the brain . Additionally, this compound can interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the dopamine signaling pathway, which is crucial for the regulation of mood, cognition, and motor functions . Furthermore, this compound can alter the expression of genes involved in neuroprotection and neurodegeneration, thereby impacting cellular health and function.
Molecular Mechanism
The molecular mechanism of action of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, its interaction with MAO enzymes results in the inhibition of these enzymes, which in turn affects the catabolism of neurotransmitters . Additionally, this compound can modulate the activity of other enzymes and proteins involved in cellular signaling, thereby influencing various molecular pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . Long-term studies have shown that it can have sustained effects on cellular function, particularly in terms of modulating neurotransmitter levels and gene expression.
Dosage Effects in Animal Models
The effects of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate vary with different dosages in animal models. At lower doses, it has been observed to have neuroprotective effects, potentially due to its ability to modulate neurotransmitter levels and reduce oxidative stress . At higher doses, it can exhibit toxic effects, including neurotoxicity and adverse impacts on cellular health. These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.
Metabolic Pathways
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate is involved in several metabolic pathways. It interacts with enzymes such as MAO, which are responsible for the metabolism of neurotransmitters . This interaction can affect metabolic flux and alter the levels of various metabolites. Additionally, this compound can influence the activity of other enzymes involved in cellular metabolism, thereby impacting overall metabolic processes.
Transport and Distribution
The transport and distribution of Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within different cellular compartments . Understanding these transport mechanisms is crucial for optimizing the therapeutic potential of this compound.
Subcellular Localization
Methyl 3-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This subcellular localization is important for understanding the precise mechanisms through which this compound exerts its biological effects.
Eigenschaften
IUPAC Name |
methyl 3-oxo-2,4-dihydro-1H-isoquinoline-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-15-11(14)9-8-5-3-2-4-7(8)6-12-10(9)13/h2-5,9H,6H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARSONIHTHTWDIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[Amino(oxolan-2-yl)methyl]cyclobutyl}methanol](/img/structure/B1382456.png)


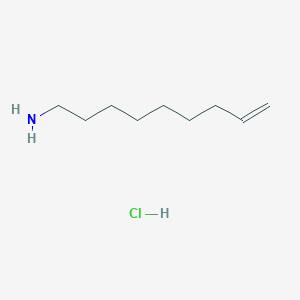
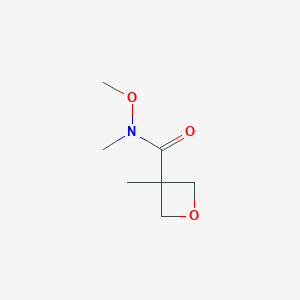
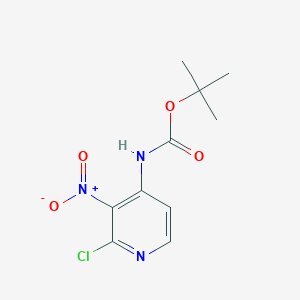


![[(2-Aminoethyl)imino]dimethyl-lambda6-sulfanone hydrochloride](/img/structure/B1382471.png)

